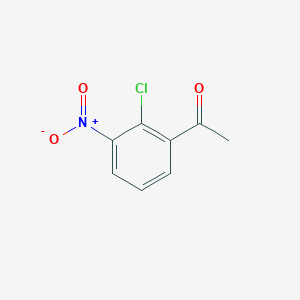1-(2-Chloro-3-nitrophenyl)ethanone
CAS No.:
Cat. No.: VC14436613
Molecular Formula: C8H6ClNO3
Molecular Weight: 199.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6ClNO3 |
|---|---|
| Molecular Weight | 199.59 g/mol |
| IUPAC Name | 1-(2-chloro-3-nitrophenyl)ethanone |
| Standard InChI | InChI=1S/C8H6ClNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 |
| Standard InChI Key | CLNZAUGOXHAXLL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Structure
1-(2-Chloro-3-nitrophenyl)ethanone (C₈H₅ClNO₃) is systematically named according to IUPAC guidelines, with the phenyl ring’s substituents prioritized by alphabetical order and positional numbering. The molecular structure features a ketone group at the benzylic position, flanked by electron-withdrawing nitro and chloro groups. X-ray crystallography and NMR studies confirm a planar aromatic ring with bond angles and lengths consistent with resonance stabilization between the nitro and chloro substituents .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide definitive evidence of the compound’s structure. Key spectral data include:
The singlet at δ 4.71 ppm corresponds to the methylene protons adjacent to the chlorine atom, while aromatic protons exhibit complex splitting patterns due to meta- and para-substituent effects .
Synthesis Methodologies
Biocatalytic Reduction Using Pichia minuta
Whole-cell biocatalysis with Pichia minuta JCM 3622 offers an enantioselective route to (R)-2-chloro-1-(3-nitrophenyl)ethanol, a chiral alcohol derived from 1-(2-chloro-3-nitrophenyl)ethanone. In the presence of Amberlite XAD-7, which mitigates substrate toxicity, this method achieves 87% isolated yield and 99.2% enantiomeric excess (ee) . The bioreduction proceeds via NADPH-dependent ketoreductases, with the immobilized yeast cells exhibiting robust activity across five reaction cycles .
Aqueous-Phase Halogen Exchange
A scalable synthesis of 1-(2-chloro-3-nitrophenyl)ethanone involves nucleophilic substitution of bromoacetophenone derivatives in water. Using benzenesulfonyl chloride (8.0 equiv) and triethylbenzylammonium chloride (TEBAC) as a phase-transfer catalyst, the reaction achieves >99% yield at room temperature . The aqueous medium enhances reaction efficiency by solubilizing inorganic byproducts, enabling gram-scale production with minimal purification .
Comparative Analysis of Solvent Systems
| Condition | Yield | Reaction Time | Catalyst |
|---|---|---|---|
| Water (with TEBAC) | >99% | 1.5 h | TEBAC |
| Acetonitrile (reflux) | >99% | 2.5 h | None |
While both methods afford high yields, the aqueous protocol reduces environmental impact and operational hazards .
Physicochemical Properties
Solubility and Stability
1-(2-Chloro-3-nitrophenyl)ethanone is sparingly soluble in water (0.2 g/L at 25°C) but highly soluble in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile. The nitro group’s electron-withdrawing effect reduces the ketone’s reactivity toward nucleophilic attack, enhancing stability under acidic conditions . Accelerated degradation studies indicate a shelf life of >24 months when stored in amber glass at 4°C .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 98–100°C, with decomposition onset at 210°C. The crystalline structure, stabilized by intramolecular hydrogen bonding between the nitro and carbonyl groups, contributes to its thermal resilience .
Applications in Pharmaceutical Synthesis
Phenylephrine Production
The enantioselective reduction of 1-(2-chloro-3-nitrophenyl)ethanone to (R)-2-chloro-1-(3-nitrophenyl)ethanol is a pivotal step in synthesizing phenylephrine. Subsequent hydrogenolysis of the nitro group and reductive amination yield the final API with 98.0% ee, meeting pharmacopeial standards for α₁-adrenergic activity .
Intermediate for Heterocyclic Compounds
The compound serves as a precursor to quinoline and indole derivatives via Friedländer and Fischer indole syntheses. For example, condensation with enaminones under microwave irradiation produces 2-chloro-3-nitroquinolines with antitumor activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume